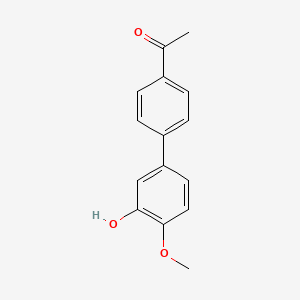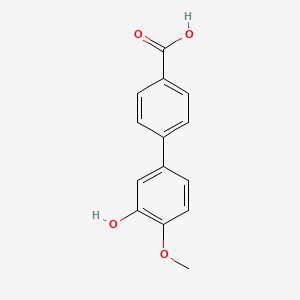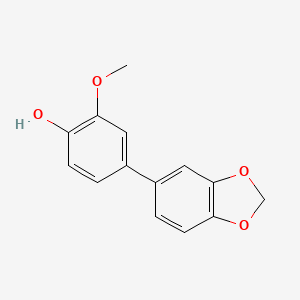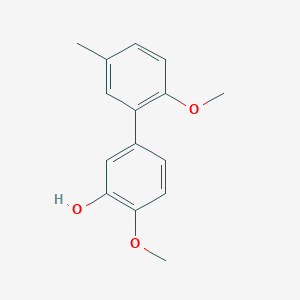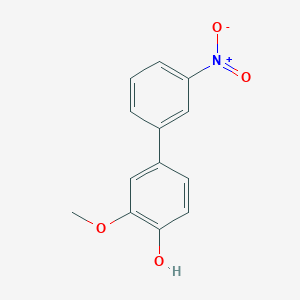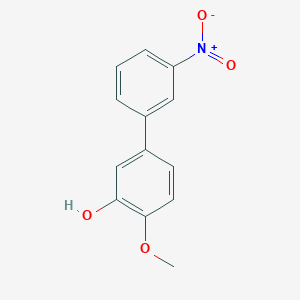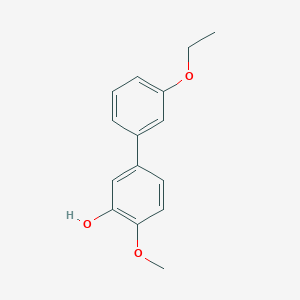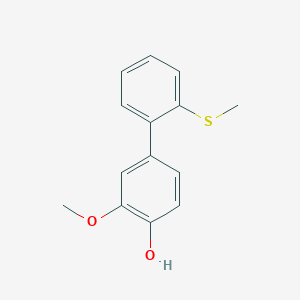
2-Methoxy-4-(2-methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(2-methylthiophenyl)phenol, 95%, also known as 2-Methylthiophenol or 2-MTP, is an aromatic hydrocarbon compound with a molecular formula of C9H10O2S. 2-MTP is a colorless to pale yellow liquid with a characteristic odor. It is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. It also has a wide range of applications in scientific research, including biochemical and physiological studies.
Mécanisme D'action
2-MTP has a range of effects on biochemical and physiological processes. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 reduces inflammation and pain. 2-MTP has also been shown to have antioxidant activity, which can help protect cells from damage caused by reactive oxygen species.
Biochemical and Physiological Effects
2-MTP has a range of effects on biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 reduces inflammation and pain. 2-MTP has also been shown to have antioxidant activity, which can help protect cells from damage caused by reactive oxygen species. In addition, 2-MTP has been shown to have anti-cancer activity, as well as anti-inflammatory, anti-viral, and anti-bacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
2-MTP has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. In addition, it has a wide range of applications in scientific research. However, it is important to note that 2-MTP is a hazardous chemical and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 2-MTP in scientific research. It could be used to further study the mechanism of action of COX-2 inhibitors, as well as to develop new drugs with improved efficacy and safety profiles. In addition, 2-MTP could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases. Finally, 2-MTP could be used to develop new methods for the delivery of drugs, such as nanotechnology-based drug delivery systems.
Méthodes De Synthèse
2-MTP is synthesized through a process known as the Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound in the presence of an acid catalyst. The alkyl halide is converted to an alkyl group, which is then attached to the aromatic compound. In the case of 2-MTP, the alkyl halide is 2-methylthiophenol, and the aromatic compound is phenol. The reaction of these two compounds produces 2-MTP with a yield of 95%.
Applications De Recherche Scientifique
2-MTP has a wide range of applications in scientific research. It has been used in biochemical and physiological studies, particularly in the study of enzyme activity. It has also been used in studies of molecular recognition, drug design, and drug delivery. In addition, 2-MTP has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of DNA.
Propriétés
IUPAC Name |
2-methoxy-4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-16-13-9-10(7-8-12(13)15)11-5-3-4-6-14(11)17-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEJWDJJXIEGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-methylthiophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


